Welcome to the BenchChem Online Store!
molecular formula C8H8N2O2S B2597558 4-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 7752-12-7

4-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B2597558
M. Wt: 196.22
InChI Key: GAMOILWTJHUYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05401739

Procedure details

The 3-chloro-4-methyl-1,2,4-benzothiadiazine-1,1-dioxide obtained in Reference Example 4 was reacted with 3-[3-(piperidinomethyl)phenoxy]propylamine in the same manner as in Example 1 to obtain 3-[N-]3-[3-(piperidinomethyl)phenoxy]-propyl]amino)-4-methyl-1,2,4-benzothiadiazine-1,1-dioxide. In an argon stream with ice cooling, 0.18 g of 60% sodium hydride was added to a solution of 1.78 g of this dioxide in 10 ml of N,N-dimethylformamide. To the mixture was added dropwise 0.6 g of acetoxyacetyl chloride, and the resulting mixture was stirred at room temperature for 12 hours. Ice-cold water was added to the reaction mixture, and the mixture was made alkaline with sodium hydroxide and subjected to extraction with ethyl acetate, followed by distillation to remove the solvent. The residue was purified by silica gel column chromatography using chloroform:methanol (10:1) to isolate 0.33 g of 3-[N-[3-[3-(piperidinomethyl)phenoxy]-propyl]acetoxyacetylamino]-4-methyl-1,2,4-benzothiadiazine-1,1-dioxide (yield 15% ). The oily product obtained was converted to an oxalic acid salt in the same manner as in Example 1 to obtain 0.28 g of a compound 21 listed in Table 1 (yield 71% ). M.p.: 86°~89° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]([CH3:8])[C:6]2[CH:9]=[CH:10][CH:11]=[CH:12][C:5]=2[S:4](=[O:14])(=[O:13])[N:3]=1.N1(CC2C=C(C=CC=2)OCCCN)CCCCC1>>[CH3:8][N:7]1[C:6]2[CH:9]=[CH:10][CH:11]=[CH:12][C:5]=2[S:4](=[O:14])(=[O:13])[N:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NS(C2=C(N1C)C=CC=C2)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)CC=1C=C(OCCCN)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C=NS(C2=C1C=CC=C2)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.